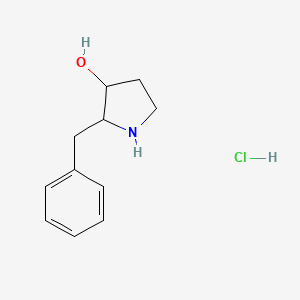
2-Benzyl-3-pyrrolidinol hydrochloride
Descripción general
Descripción
2-Benzyl-3-pyrrolidinol hydrochloride is a chemical compound with the empirical formula C4H9NO · HCl . It is also known as ®-3-Hydroxypyrrolidine hydrochloride . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of 2-Benzyl-3-pyrrolidinol hydrochloride involves biological transformation. Aspergillus sp. NBRC 109513 hydroxylates 1-benzoylpyrrolidine, yielding (S)-1-benzoyl-3-pyrrolidinol with 66% ee . Kinetic resolution of 1-benzoyl-3-pyrrolidinol by Amano PS-IM lipase forms optically-active 1-benzoyl-3-pyrrolidinol with >99% ee . (S)-1-Benzoyl-3-pyrrolidinol is then successfully converted to 3-pyrrolidinol and its derivatives by chemical reactions .Molecular Structure Analysis
The molecular structure of 2-Benzyl-3-pyrrolidinol hydrochloride is represented by the empirical formula C4H9NO · HCl . The molecular weight of this compound is 123.58 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Benzyl-3-pyrrolidinol hydrochloride include hydroxylation and esterification . The hydroxylation is performed by Aspergillus sp., and the esterification is performed by Amano PS-IM lipase .Physical And Chemical Properties Analysis
2-Benzyl-3-pyrrolidinol hydrochloride is a solid substance . It has a melting point of 104-107 °C . The compound has a refractive index of n20/D 1.49 (lit.) .Aplicaciones Científicas De Investigación
Chiral Building Blocks in Pharmaceutical Synthesis
(S)-N-Benzyl-3-pyrrolidinol is widely utilized in the synthesis of pharmaceuticals as a chiral building block. Its production involves the resting-cell reaction of Geotrichum capitatum JCM 3908, resulting in over 99.9% yield and enantiometric excess (Yamada-Onodera, Fukui, & Tani, 2007).
Enzymatic Optical Resolution
The enzymatic optical resolution of racemic N-benzyl-3-pyrrolidinol has been explored, with findings indicating that only (R)-N-benzyl-3-pyrrolidinol is acetylated by the lipase Amano P. This leads to potential applications in chiral chemistry and the synthesis of enantiomerically pure compounds (Horiguchi & Mochida, 1995).
Synthesis Improvement
Advancements have been made in the synthesis of (S)-1-benzyl-3-pyrrolidinol, starting from L-malic acid and benzylamine. This improvement involves a melting reaction without solvent use, followed by reduction with sodium borohydride-iodine in tetrahydrofuran (Qiu, Wei, & Lu, 2011).
Gene Cloning and Expression
The gene encoding N-benzyl-3-pyrrolidinol dehydrogenase, instrumental in producing (S)-N-benzyl-3-pyrrolidinol, has been cloned and expressed in Escherichia coli. This development highlights the potential for biotechnological production of this compound (Yamada-Onodera, Kojima, Takase, & Tani, 2007).
Diastereoselective Synthesis
2-Benzyl-3-pyrrolidinols have been synthesized through diastereoselective Paternò-Büchi reactions, which could be significant for the production of various chiral pharmaceuticals (Bach, Brummerhop, & Harms, 2000).
Optically-Active Derivatives
Optically-active 3-pyrrolidinol and its derivatives have been effectively prepared using biological transformation and chemical reactions, showcasing the versatility of 2-benzyl-3-pyrrolidinol derivatives in chiral synthesis (Yamada et al., 2013).
Safety and Hazards
2-Benzyl-3-pyrrolidinol hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle this compound with suitable protective equipment and in a well-ventilated area .
Direcciones Futuras
Optically-active 3-pyrrolidinol and its derivatives, which include 2-Benzyl-3-pyrrolidinol hydrochloride, are chiral building blocks for pharmaceuticals . An efficient synthetic process for optically-active 3-pyrrolidinol and its derivatives has been proposed, which involves the combination of regioselective microbial hydroxylation of 1-benzoylpyrrolidine and stereoselective enzymatic esterification .
Propiedades
IUPAC Name |
2-benzylpyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c13-11-6-7-12-10(11)8-9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKUTOOVBOQFLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-3-pyrrolidinol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B1381589.png)
![5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B1381590.png)


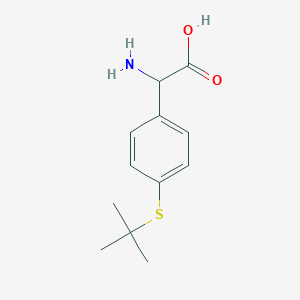

![3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione hydrochloride](/img/structure/B1381603.png)
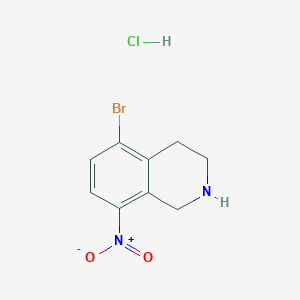
![Hexahydro-pyrazino[2,1-c][1,4]oxazine-8-carboxylic acid tert-butyl ester](/img/structure/B1381605.png)
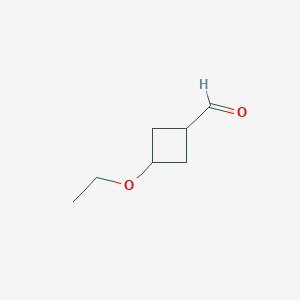
![{1-[Amino(phenyl)methyl]cyclobutyl}methanol](/img/structure/B1381608.png)

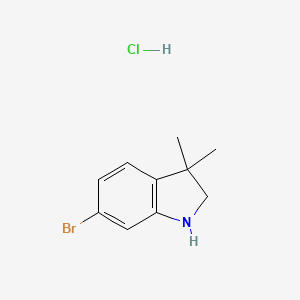
![N-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride](/img/structure/B1381612.png)